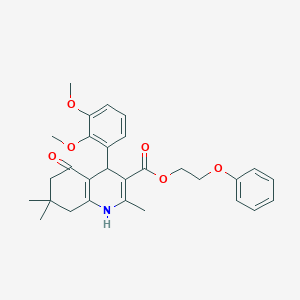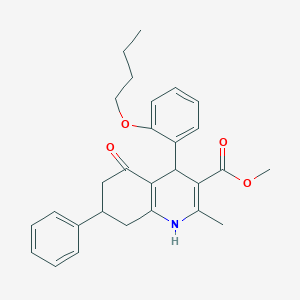![molecular formula C20H19ClO3 B5151372 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene](/img/structure/B5151372.png)
2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene is a chemical compound commonly referred to as CMEP. It has been widely used in scientific research due to its unique properties and potential applications. CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various physiological processes.
Wirkmechanismus
CMEP acts as a selective antagonist of 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene, which is a G protein-coupled receptor that modulates the release of glutamate, a neurotransmitter that plays a critical role in synaptic plasticity and neuronal communication. By blocking the activity of 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene, CMEP can modulate the release of glutamate and thereby affect various physiological and pathological processes.
Biochemical and Physiological Effects:
CMEP has been shown to have various biochemical and physiological effects such as reducing anxiety-like behavior, improving cognitive function, and reducing drug-seeking behavior. It has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CMEP in lab experiments is its high selectivity for 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene, which allows for precise modulation of glutamate release. However, CMEP has a relatively short half-life, which can limit its effectiveness in certain experiments. Additionally, the synthesis of CMEP can be challenging and time-consuming, which can limit its availability.
Zukünftige Richtungen
There are several potential future directions for the use of CMEP in scientific research. One potential area of application is in the development of novel therapeutics for various neurological and psychiatric disorders. Additionally, CMEP can be used as a tool to study the role of 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene in various physiological and pathological processes, which can lead to a better understanding of the underlying mechanisms of these processes. Finally, the development of more effective and efficient synthesis methods for CMEP can improve its availability and applicability in scientific research.
Synthesemethoden
CMEP can be synthesized through a multistep process involving the reaction of 2-chloro-1-naphthol with 2-(2-methoxy-4-methylphenoxy)ethanol in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain pure CMEP.
Wissenschaftliche Forschungsanwendungen
CMEP has been extensively used in scientific research as a tool to study the role of 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological and psychiatric disorders such as anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-14-7-10-18(19(13-14)22-2)23-11-12-24-20-16-6-4-3-5-15(16)8-9-17(20)21/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTJJVJSSIANGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=CC3=CC=CC=C32)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


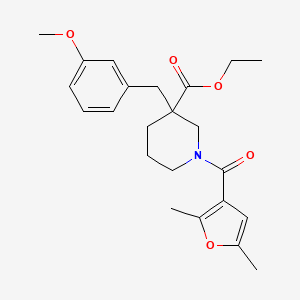

![N-[5-(1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5151319.png)
![3-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5151324.png)
![4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine](/img/structure/B5151332.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B5151336.png)
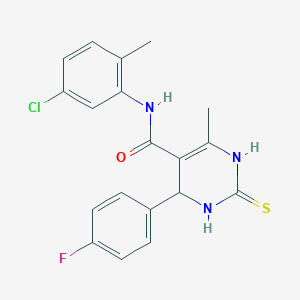
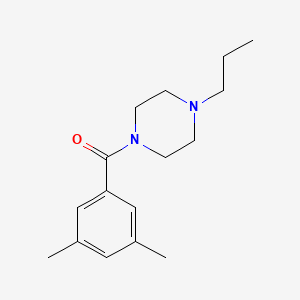
![1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5151363.png)
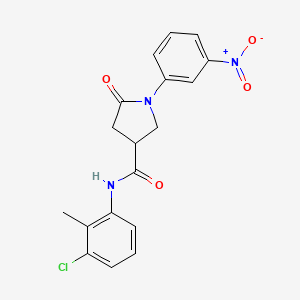
![N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}benzamide](/img/structure/B5151378.png)
